Ccj8J6AY9L

Description

Structure

3D Structure of Parent

Properties

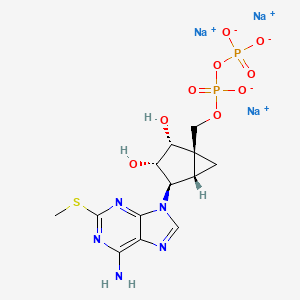

Molecular Formula |

C13H16N5Na3O9P2S |

|---|---|

Molecular Weight |

549.28 g/mol |

IUPAC Name |

trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7-,8+,9+,13+;;;/m1.../s1 |

InChI Key |

ZYPJOXVKTCEBCA-PGPREJRXSA-K |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Nomenclature, Structural Elucidation, and Identification of Ccj8j6ay9l Mrs 2365

Systematic IUPAC and Common Nomenclatures for Ccj8J6AY9L (MRS-2365)

The systematic IUPAC nomenclature for MRS-2365 provides a detailed description of its chemical structure. The chemical name is [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium (B8492382) salt tocris.comrndsystems.com. Another listed IUPAC name is trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate (B84403) labshake.com. The free acid form has the IUPAC name ((1R,2R,3S,5S)-4-(6-amino-2-(methylthio)-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexan-1-yl)methyl trihydrogen diphosphate (B83284) medkoo.com.

Common names and synonyms for this compound include MRS 2365 and (N)-methanocarba-2MeSADP medkoo.comguidetopharmacology.org. The CAS Registry Number associated with MRS-2365 (free acid) is 436847-09-5 medkoo.comguidetopharmacology.orgbiosynth.com.

Unique Ingredient Identifier (UNII) System and the Assignment of this compound to MRS-2365

The Unique Ingredient Identifier (UNII) is a non-proprietary, free, unique, unambiguous, and non-semantic alphanumeric designation linked to a substance's molecular structure and/or descriptive information. It is generated by the Global Substance Registration System (GSRS) and is used by regulatory bodies such as the FDA ndclist.com. The UNII assigned to MRS-2365 is this compound ndclist.comdrugfuture.com. This assignment confirms that this compound is the identifier used within the UNII system for the substance known as MRS-2365.

Advanced Spectroscopic Methods in the Structural Characterization of this compound (MRS-2365)

Spectroscopic methods are indispensable for confirming the structure and purity of chemical compounds like MRS-2365 lehigh.edu. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed biocrick.comnih.gov.

HPLC is used to assess the purity of MRS-2365, with reported purities typically being ≥98% tocris.comrndsystems.combio-techne.com. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its elemental composition and structural fragments lehigh.edu. The molecular weight of MRS-2365 trisodium salt is reported as 549.28 tocris.comrndsystems.combio-techne.com. For the free acid form, the molecular weight is 483.33 biosynth.commedchemexpress.comcymitquimica.com. LC-MS/MS has been used to identify metabolites of MRS-2365, such as the partially dephosphorylated metabolite (MRS2347) and the fully dephosphorylated metabolite (MRS4322) google.com.

NMR spectroscopy, particularly 1H and 31P NMR, is crucial for determining the arrangement of atoms within the molecule and confirming the presence of specific functional groups lehigh.edunih.gov. While specific detailed NMR spectra for MRS-2365 were not extensively detailed in the search results, the technique is listed as a quality control method biocrick.com.

Data from spectroscopic analysis contribute significantly to the comprehensive characterization of MRS-2365.

Stereochemical Considerations and Isomeric Forms Relevant to this compound (MRS-2365)

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is particularly relevant for MRS-2365 due to the presence of chiral centers and a bicyclic ring system scribd.com. The IUPAC name explicitly includes stereochemical descriptors such as (1R,2R,3S,4R,5S) or (1R,2R,3S,5S), indicating the specific configuration of substituents around the chiral carbons in the bicyclo[3.1.0]hexane core tocris.comrndsystems.comlabshake.com. These descriptors are essential for defining the exact isomer of MRS-2365.

The core structure of MRS-2365 contains a methanocarba ring system, which is a conformationally constrained analog of a ribose ring found in natural nucleotides like ADP tocris.combio-techne.com. This constraint influences the molecule's three-dimensional structure and its interaction with biological targets. The specific stereochemistry at the indicated positions is critical for its biological activity, particularly its potency and selectivity as a P2Y1 receptor agonist tocris.comrndsystems.combio-techne.com. Different stereoisomers could exhibit altered binding affinities and functional effects scribd.com.

Computational Representation of this compound (MRS-2365) (e.g., SMILES, InChI)

Computational representations like SMILES and InChI provide standardized, textual ways to describe chemical structures, facilitating database searching and data exchange guidetopharmacology.orgguidetomalariapharmacology.org.

The SMILES (Simplified Molecular Input Line Entry Specification) string for MRS-2365 (trisodium salt) is provided as [Na+].[Na+].[Na+].CSC1=NC(N)=C2N=CN(C3[C@H]4C[C@@]4(COP([O-])(=O)OP([O-])([O-])=O)C@@H[C@H]3O)C2=N1 tocris.combio-techne.comtocris.com. A canonical SMILES for the free acid form is CSC1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]4C[C@]4(C@HO)COP(=O)(O)OP(=O)(O)O)N biosynth.com. Another SMILES for the free acid is O=P(O)(O)OP(OC[C@]12C@HO)(O)=O medkoo.com.

The InChI (International Chemical Identifier) provides a layered, standard identifier. The InChI for MRS-2365 (trisodium salt) is ZYPJOXVKTCEBCA-PVMCGCOJSA-K tocris.comguidetopharmacology.orgbio-techne.comtocris.com. For the free acid, the InChIKey is WJDVSMBTIILRAJ-OCUKCYLTSA-N medkoo.com. The InChI code for the free acid is InChI=1S/C13H19N5O9P2S/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23)/t5-,7?,... medkoo.com. The standard InChIKey for the free acid is WJDVSMBTIILRAJ-XEMBYONJSA-N biocrick.com.

Advanced Synthetic Methodologies and Derivatization of Ccj8j6ay9l Mrs 2365

Retrosynthetic Analysis and Established Total Synthesis Routes for Ccj8J6AY9L (MRS-2365)

The synthesis of MRS-2365 involves the construction of the adenine (B156593) base modified with a methylthio group at the C2 position, linked to the bicyclo[3.1.0]hexane ring system, and subsequent phosphorylation to yield the diphosphate (B83284) moiety. Retrosynthetic analysis would typically break down the molecule into these key components: the modified adenine base, the methanocarba sugar mimetic, and the diphosphate group.

Established synthetic routes for (N)-methanocarba nucleoside derivatives, including those related to MRS-2365, often involve the coupling of a bicyclic intermediate containing the [3.1.0]bicyclo[3.1.0]hexane core with a modified purine (B94841) nucleobase. rsc.orgresearchgate.net A common approach utilizes a Mitsunobu reaction to couple a protected bicyclic alcohol intermediate with a functionalized adenine derivative. rsc.orgresearchgate.net Functional group modifications are then performed on the coupled product. rsc.orgresearchgate.net

Stereoselective and Asymmetric Synthesis Approaches for this compound (MRS-2365)

The bicyclo[3.1.0]hexane core of MRS-2365 contains multiple chiral centers, necessitating stereoselective or asymmetric synthesis strategies to obtain the desired stereoisomer. The specified stereochemistry in the chemical name [(1R,2R,3S,4R,5S)-...] highlights the importance of controlling the absolute and relative configurations during synthesis.

While specific details on the stereoselective synthesis of MRS-2365 were not extensively detailed in the search results, the synthesis of related (N)-methanocarba nucleosides and analogues emphasizes the control of stereochemistry. The bicyclic intermediate itself is synthesized with defined stereochemistry. rsc.org The coupling reactions and subsequent functional group transformations must be carefully controlled to maintain or establish the correct stereochemical relationships.

General approaches in stereoselective synthesis, which would be relevant to compounds like MRS-2365, include the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool to control the formation of new stereocenters. nih.govacs.orgrsc.orgacs.orgbuchler-gmbh.com The synthesis of other complex molecules containing multiple chiral centers, such as pinane-based diols or glycans, provides examples of the strategies employed to achieve high stereoselectivity. nih.govacs.org Asymmetric synthesis, a traditional term for stereoselective synthesis of chiral compounds, aims to produce a desired enantiomer in excess. buchler-gmbh.comiupac.org

Development of Analogues and Derivatives of this compound (MRS-2365) for Structure-Activity Relationship (SAR) Studies

The development of analogues and derivatives of MRS-2365 is crucial for understanding the structural features responsible for its high potency and selectivity at the P2Y1 receptor. SAR studies involve synthesizing compounds with systematic modifications to the parent structure and evaluating their biological activity. rsc.orgbohrium.com

Modifications to the adenine base, the methylthio group, the methanocarba ring system, and the phosphate (B84403) chain can lead to analogues with altered receptor affinity, selectivity, and efficacy. For instance, studies on adenine nucleotide analogues locked in the Northern methanocarba conformation have explored modifications at the C2 position of the adenine moiety. biocrick.comacs.org These studies have shown that substituents at this position can significantly impact potency and selectivity at P2 receptors. biocrick.comrsc.orgacs.org

The synthesis of such analogues often utilizes similar methodologies as the parent compound, with variations introduced to incorporate different substituents or modify the phosphate chain. The convergent synthesis approach mentioned earlier is particularly suitable for generating a library of analogues by coupling the bicyclic intermediate with various functionalized adenine derivatives. researchgate.netrsc.org

Detailed research findings from SAR studies on MRS-2365 and related analogues have demonstrated the importance of the (N)-methanocarba conformation and the 2-methylthio group for potent P2Y1 receptor agonism. biocrick.comrsc.orgnih.gov

An example of SAR findings is presented in the table below, illustrating the effect of modifications on P2Y1 receptor activity for selected analogues:

| Compound | Structural Modification | hP2Y1 Receptor Activity (EC50) | Citation |

| MRS-2365 | (N)-methanocarba-2MeS-ADP | 0.40 nM | biocrick.com |

| (N)-methanocarba-ADP analogue | Absence of 2-methylthio group | Less potent than MRS-2365 | biocrick.com |

| 2-Cl-(N)-methanocarba-ATP analogue | 2-Chloro substitution, triphosphate | Highly selective, full agonist | biocrick.com |

| 2-Cl-(N)-methanocarba-ATP N6-Me analogue | 2-Chloro, N6-methyl substitution, triphosphate | Highly selective, full agonist | biocrick.com |

Green Chemistry Principles and Sustainable Synthesis Methodologies for this compound (MRS-2365)

The application of green chemistry principles to the synthesis of pharmaceutical compounds like MRS-2365 is increasingly important to minimize environmental impact and improve sustainability. nih.govskpharmteco.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com

While specific details on the application of green chemistry principles directly to the synthesis of MRS-2365 were not prominently featured in the search results, the general principles are highly relevant. These principles include:

Prevention of Waste: Designing syntheses to minimize waste is a primary goal. skpharmteco.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity. skpharmteco.com

Designing Safer Chemicals: Developing products that are effective but have reduced toxicity.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances and using safer ones when necessary. skpharmteco.comrsc.org

Design for Energy Efficiency: Recognizing the environmental and economic impacts of energy requirements.

Use of Renewable Feedstocks: Utilizing renewable resources whenever technically and economically practicable.

Reduce Derivatives: Minimizing unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes).

Catalysis: Using catalytic reagents (as selective as possible) is superior to stoichiometric reagents.

Design for Degradation: Designing chemical products so that they break down into innocuous degradation products after use.

Real-Time Analysis for Pollution Prevention: Monitoring processes in real time to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Implementing green chemistry principles in the synthesis of complex molecules like MRS-2365 can involve exploring alternative reaction conditions, using more environmentally friendly solvents, developing catalytic methods, and optimizing reaction sequences to reduce the number of steps and associated waste. rsc.orgutrgv.educhemrxiv.org The development of efficient and scalable synthetic routes, such as the convergent synthesis of (N)-methanocarba-adenosines, contributes to sustainability by improving material efficiency. researchgate.netrsc.org

Molecular and Cellular Mechanisms of Action of Ccj8j6ay9l Mrs 2365

Receptor Binding Kinetics and Affinity of Ccj8J6AY9L (MRS-2365) to the P2Y1 Receptor

MRS-2365 demonstrates high affinity for the P2Y1 receptor. Studies have shown that MRS-2365 is an extremely potent agonist at the P2Y1 receptor, with reported EC50 values as low as 0.4 nM and 1.2 ± 0.2 nM. biocrick.commedchemexpress.comut.ee This high affinity is a key characteristic that distinguishes it from less selective agonists. The binding of MRS-2365 to the P2Y1 receptor is saturable. unc.edu

Agonistic Activity Profile and Selectivity of this compound (MRS-2365) on P2Y1, P2Y12, and P2Y13 Receptors

A defining feature of MRS-2365 is its remarkable selectivity for the P2Y1 receptor over other ADP-activated P2Y receptor subtypes, namely P2Y12 and P2Y13. While 2MeSADP is a potent agonist at all three receptors, MRS-2365 exhibits no agonist activity at the P2Y12 receptor and only very low agonist activity at the P2Y13 receptor, even at concentrations up to 1 μM. biocrick.commedchemexpress.comut.eenih.gov This high selectivity, reported to be greater than 10,000-fold compared to P2Y12 and P2Y13 receptors, makes MRS-2365 an invaluable pharmacological tool for dissecting the specific roles of P2Y1 receptors. nih.gov MRS-2365 also does not act as an antagonist at P2Y12 and P2Y13 receptors. biocrick.com

The following table summarizes the activity profile of MRS-2365 on P2Y1, P2Y12, and P2Y13 receptors:

| Receptor Subtype | Agonist Activity (EC50) | Selectivity |

| P2Y1 | 0.4 - 1.2 nM biocrick.commedchemexpress.comut.ee | Highly selective |

| P2Y12 | No activity up to 1 μM biocrick.commedchemexpress.comut.eenih.gov | >10,000-fold vs P2Y1 nih.gov |

| P2Y13 | Very low activity up to 1 μM biocrick.commedchemexpress.comut.eenih.gov | >10,000-fold vs P2Y1 nih.gov |

Intracellular Signaling Cascades Modulated by this compound (MRS-2365) via P2Y1 Receptor Activation (e.g., IP3 production)

Activation of the P2Y1 receptor by agonists like MRS-2365 primarily couples to Gq proteins. acs.org This coupling initiates a cascade of intracellular signaling events, notably the activation of phospholipase C beta (PLCβ). acs.org PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 then binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. pnas.orgplos.orgnih.gov This increase in intracellular calcium is a key downstream signal of P2Y1 receptor activation by MRS-2365 and contributes to various cellular responses. pnas.orgplos.orgnih.govresearchgate.net Studies in Müller cells and Purkinje cells have demonstrated that MRS-2365 application leads to intracellular calcium elevation, which is attenuated when the PLC-IP3 signaling pathway is disrupted. pnas.orgplos.orguic.edu

Comprehensive Structure-Activity Relationships (SAR) of this compound (MRS-2365) and Related P2Y1 Agonists

The structure-activity relationship studies of P2Y1 receptor agonists have been instrumental in the development of potent and selective compounds like MRS-2365. MRS-2365 is an (N)-methanocarba analogue of 2MeSADP. nih.govnih.gov The introduction of the conformationally constrained methanocarba ring system as a ribose replacement is crucial for its enhanced potency and selectivity at the P2Y1 receptor. nih.govnih.govnih.gov This modification locks the molecule in a "North" conformation, which is preferred for activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. nih.gov The addition of a 2-methylthio group to the adenine (B156593) base also contributes to the high potency of MRS-2365 at the P2Y1 receptor. nih.gov This strategic functionalization and conformational constraint differentiate MRS-2365 from less selective ADP analogs and highlight the specific structural requirements for high-affinity P2Y1 agonism. biocrick.comnih.govut.eenih.gov

Downstream Biological Consequences of P2Y1 Receptor Activation by this compound (MRS-2365) (e.g., NTPDase1 upregulation)

Activation of P2Y1 receptors by MRS-2365 can lead to various downstream biological consequences depending on the cell type. One observed effect is the upregulation of NTPDase1 (ectonucleoside triphosphate diphosphohydrolase 1), an enzyme that hydrolyzes extracellular ATP and ADP. biocrick.com Prolonged exposure to ATPγS, a stable ATP analog, increased NTPDase1 levels, and this upregulation was increased by the P2Y1 receptor agonist MRS-2365 and partially blocked by P2Y1 antagonists. biocrick.com This suggests a feedback mechanism where P2Y1 activation can influence the extracellular nucleotide environment by modulating the expression of ectonucleotidases. In platelets, MRS-2365 potently induces shape change, a process mediated by P2Y1 receptor activation. nih.govnih.gov In Purkinje cells, local application of MRS-2365 leads to intracellular calcium elevation and can inhibit action potential firing. pnas.org In synaptic terminals, IP3, likely produced via P2Y1 activation, can increase neurotransmitter release. pnas.org

Computational Modeling and Simulation of this compound (MRS-2365)-Receptor Interactions

Computational modeling and simulation approaches have been employed to better understand the interaction of MRS-2365 with the P2Y1 receptor and its downstream signaling effects. researchgate.netresearchgate.netarxiv.org These models can simulate the binding of MRS-2365 to the P2Y1 receptor and the subsequent activation of intracellular signaling pathways, such as the Gq-PLC-IP3-calcium cascade. researchgate.netarxiv.org Computational experiments using models of platelet activation have shown that the response to MRS-2365 begins at lower concentrations compared to ADP, which is consistent with the higher affinity of MRS-2365 for the P2Y1 receptor. researchgate.netarxiv.org These models can help predict the impact of P2Y1 activation by MRS-2365 on downstream effectors like RAP1, providing insights into the molecular mechanisms underlying cellular responses. researchgate.netresearchgate.netarxiv.org

In Vitro and Preclinical Biological Research on Ccj8j6ay9l Mrs 2365 Excluding Human Clinical Data

Evaluation of Ccj8J6AY9L (MRS-2365) in Cell-Based Assays for P2Y1 Receptor Function

Cell-based assays have been crucial in characterizing the activity of this compound (MRS-2365) on P2Y1 receptors. Research indicates that MRS-2365 functions as a highly potent and selective P2Y1 receptor agonist tocris.combio-techne.comtocris.comrndsystems.com. Its potency has been quantified in various cell lines expressing the P2Y1 receptor.

In human prostatic carcinoma PC-3 cells, MRS-2365 was shown to induce intracellular calcium mobilization in a concentration-dependent manner, with an observed EC50 of 5.28 nM nih.gov. This effect was significantly reduced by the presence of MRS2500, a selective P2Y1 receptor antagonist, confirming the involvement of the P2Y1 receptor nih.gov.

Studies in astrocytes have also demonstrated the ability of MRS-2365 to induce Ca2+ signals researchgate.netjneurosci.org. In astrocytes with overexpression of P2Y1 receptors (P2Y1OE), application of 1 µM MRS-2365 resulted in larger and more frequent Ca2+ responses compared to control astrocytes researchgate.netjneurosci.org. Approximately 94% of P2Y1OE astrocytes showed Ca2+ responses to MRS-2365, in contrast to 47 ± 7% in control slices researchgate.netjneurosci.org. The peak dF/F of MRS-2365-induced Ca2+ signals was also significantly larger in P2Y1OE astrocytes (6.6 ± 0.5) compared to control astrocytes (3.0 ± 0.4) researchgate.netjneurosci.org.

In retinal glial (Müller) cells, MRS-2365 was found to mimic the effects of ATP by increasing extracellular H+ flux and intracellular calcium plos.org. These effects were attenuated by P2 receptor blockers such as suramin (B1662206) and PPADS, and specifically blocked by the P2Y1 antagonist MRS 2179, further supporting P2Y1 receptor activation plos.org. For instance, 1 µM MRS-2365 significantly increased the signal from H+-selective sensors in Müller cells plos.org.

MRS-2365 has also been utilized to activate P2Y1R signaling in PC-3 prostate cancer cells, leading to a decrease in cell proliferation and an increase in apoptotic markers researchgate.net. Furthermore, in human pancreatic beta cells (EndoCbH5), stimulation with 1 mM MRS-2365 for 40 minutes resulted in a 41% increase in insulin (B600854) secretion under high glucose conditions, while insulin content remained stable unil.ch.

In vitro stability studies have revealed that MRS-2365 undergoes rapid hydrolysis in various biological matrices, including astrocyte culture media, mouse and human astrocyte cell cultures, and human whole blood and plasma nih.govresearchgate.net. This hydrolysis primarily yields the nucleoside metabolite AST-004 nih.govresearchgate.net. For example, in cell-free astrocyte culture media, mouse astrocyte cell cultures, and human astrocyte cell cultures, MRS-2365 exhibited in vitro half-lives of 42, 25, and 26 minutes, respectively nih.gov. Within 2 hours, MRS-2365 was undetectable in these incubation systems nih.gov.

| Cell Type | Assay | Key Finding | EC50 / Effect Concentration | Citation |

| PC-3 prostate cancer cells | Intracellular calcium mobilization | Induces concentration-dependent Ca2+ mobilization, blocked by MRS2500 | 5.28 nM | nih.gov |

| Astrocytes (P2Y1OE) | Intracellular calcium signaling | Larger and more frequent Ca2+ responses compared to control | 1 µM | researchgate.netjneurosci.org |

| Retinal glial (Müller) cells | Extracellular H+ flux, Intracellular Ca2+ | Increases H+ flux and Ca2+, blocked by MRS 2179 | 1 µM | plos.org |

| PC-3 prostate cancer cells | Cell proliferation, Apoptosis | Decreased proliferation, increased apoptosis | Not specified | researchgate.net |

| Human pancreatic beta cells | Insulin secretion | Increased insulin secretion under high glucose | 1 mM | unil.ch |

Mechanistic Studies of this compound (MRS-2365) in Non-Human Organismal Models

Mechanistic studies utilizing non-human organismal models have provided insights into the physiological effects mediated by this compound (MRS-2365) through P2Y1 receptor activation.

In rat models, stimulation of P2Y1 receptors in the medial prefrontal cortex with MRS-2365 has been shown to impair cognition tocris.com. Furthermore, MRS-2365 demonstrated analgesic effects in various pain models in rats nih.govresearchgate.net. It was effective in reversing mechanical allodynia in a neuropathic pain model induced by partial sciatic nerve ligation nih.govresearchgate.net. In the hot-plate test for acute thermal nociception, MRS-2365 increased the thermal pain threshold at lower doses nih.govresearchgate.net. While less potent than some other ligands, MRS-2365 also showed an ability to alleviate inflammatory pain nih.govresearchgate.net.

Studies involving retinal pigment epithelial cells have indicated that MRS-2365 can up-regulate NTPDase1 tocris.combio-techne.comrndsystems.com. Research on human mesenchymal stem cells (hMSCs) has shown that the P2Y1 selective agonist MRS-2365 inhibited differentiation towards smooth muscle cells mdpi.com.

Pharmacokinetic studies in mice have revealed that MRS-2365 is rapidly and completely metabolized in vivo, primarily to the nucleoside metabolite AST-004 nih.govresearchgate.netresearchgate.net. This rapid conversion has significant implications for the interpretation of in vivo pharmacodynamic effects. Subsequent research suggests that the observed efficacy of MRS-2365 in murine models of traumatic brain injury and stroke might be attributed to the activity of its metabolite, AST-004, on adenosine (B11128) receptors (specifically A1 and A3 ARs), rather than direct activation of P2Y1 receptors nih.govresearchgate.netresearchgate.net.

Role of this compound (MRS-2365) in Modulating Specific Physiological Processes and Cellular Responses

This compound (MRS-2365), through its action on P2Y1 receptors, modulates a range of specific physiological processes and cellular responses in preclinical models. These include the induction of intracellular calcium mobilization nih.govresearchgate.netjneurosci.orgplos.org, a common downstream signaling event following P2Y1 receptor activation unil.ch.

In the context of cellular fate, MRS-2365 has been shown to induce apoptosis and inhibit proliferation in prostate cancer cells nih.govresearchgate.net. In retinal glial cells, it influences ion flux, increasing extracellular H+ flux plos.org. MRS-2365 also plays a role in modulating endocrine function, stimulating insulin secretion in pancreatic beta cells unil.ch.

In non-human organismal models, MRS-2365 impacts pain perception, exhibiting analgesic effects in models of neuropathic, acute, and inflammatory pain nih.govresearchgate.net. It has also been linked to impaired cognition in rats tocris.com. At the cellular level, MRS-2365 affects enzyme expression, leading to the upregulation of NTPDase1 in retinal pigment epithelial cells tocris.combio-techne.comrndsystems.com. Furthermore, it influences cellular differentiation, inhibiting the differentiation of hMSCs into smooth muscle cells mdpi.com.

This compound also modulates platelet function. Studies have compared the effects of MRS-2365 and ADP on platelet aggregation, chemotaxis, and PINC (P2Y1-induced platelet shape change) kcl.ac.uk. While MRS-2365 induced platelet aggregation responses that were noticeably different from ADP, its stimulation of platelet chemotaxis and PINC was similar to or greater than that observed with ADP kcl.ac.uk.

Comparative Biological Activity of this compound (MRS-2365) with Other Purinergic Ligands and P2Y1 Receptor Modulators

This compound (MRS-2365) is characterized by its high potency and selectivity for the P2Y1 receptor compared to other purinergic receptors. It is reported as a highly potent agonist with an EC50 of 0.4 nM tocris.combio-techne.comtocris.comrndsystems.com. Importantly, it displays no activity at P2Y12 receptors and only very low agonist activity at P2Y13 receptors at concentrations up to 1 µM tocris.combio-techne.comrndsystems.com.

The specificity of MRS-2365 for the P2Y1 receptor is further supported by studies using selective antagonists. Its effects on intracellular calcium mobilization in PC-3 cells are diminished by the P2Y1 antagonist MRS2500 nih.gov. Similarly, the effects of MRS-2365 on retinal glial cells are blocked by the P2Y1 antagonist MRS 2179 plos.org.

Comparative studies in pain models in rats have evaluated the activity of MRS-2365 alongside antagonists of P2X1, P2X7, and P2Y12 receptors, as well as agonists of P2Y2, P2Y4, and P2Y6 receptors nih.govresearchgate.net. In the neuropathic pain model, MRS-2365 exhibited potent analgesic action nih.govresearchgate.net. The rank order of minimal effective doses (mED) for alleviating mechanical allodynia was MRS2365 > MRS2395 (a P2Y12 antagonist) > UTP (a P2Y2/P2Y4 agonist) nih.govresearchgate.net. In the hot-plate test for acute pain, MRS-2365 was effective at the lowest dose tested nih.govresearchgate.net.

In platelet function assays, a comparative analysis between ADP and MRS-2365 revealed differences in their effects on platelet aggregation, while their impact on platelet chemotaxis and PINC was similar or even greater for MRS-2365 kcl.ac.uk.

When comparing the cytotoxic effects in prostate cancer cells, MRS2365 induced approximately 38% cell death at a concentration of 100 µM, whereas other tested compounds showed a higher efficacy, inducing about 96% cell death researchgate.net. In the context of hMSC differentiation, MRS-2365's inhibitory effect on smooth muscle differentiation contrasts with the enhancing effect of the P2Y1 antagonist MRS2500 mdpi.com.

| Ligand | Receptor Subtype | Activity | EC50 / mED (Neuropathic Pain) | Citation |

| MRS-2365 | P2Y1 | Agonist | Potent / > MRS2395, UTP | tocris.combio-techne.comtocris.comrndsystems.comnih.govresearchgate.net |

| MRS2395 | P2Y12 | Antagonist | > UTP | nih.govresearchgate.net |

| UTP | P2Y2/P2Y4 | Agonist | Least potent effective ligand | nih.govresearchgate.net |

| MRS2500 | P2Y1 | Antagonist | N/A | nih.govresearchgate.netmdpi.com |

| MRS 2179 | P2Y1 | Antagonist | N/A | plos.org |

| ADP | P2Y1, P2Y12, P2Y13 | Agonist | N/A | nih.govkcl.ac.ukresearchgate.net |

Pharmacodynamic Studies of this compound (MRS-2365) in Non-Human Systems

Pharmacodynamic studies in non-human systems aim to understand the biological effects of this compound (MRS-2365) and its mechanism of action within a living organism. As detailed in previous sections, MRS-2365 has demonstrated pharmacodynamic effects in various animal models, including modulation of pain responses in rats nih.govresearchgate.net and effects on cognition in rats tocris.com.

However, a critical aspect highlighted by recent research is the rapid metabolism of MRS-2365 in vivo nih.govresearchgate.netresearchgate.net. Pharmacokinetic studies in mice show that MRS-2365 is quickly converted to its nucleoside metabolite, AST-004 nih.govresearchgate.netresearchgate.net. This finding has led to the suggestion that some of the observed in vivo pharmacodynamic effects previously attributed to direct P2Y1 receptor activation by MRS-2365 may, in fact, be mediated by its metabolite, AST-004, acting on adenosine receptors, particularly A1 and A3 subtypes nih.govresearchgate.netresearchgate.net. For example, the cerebroprotective efficacy observed with MRS-2365 in murine models of traumatic brain injury and stroke is now thought to be due to AST-004's activity on adenosine receptors nih.govresearchgate.netresearchgate.net.

This underscores the complexity of interpreting the pharmacodynamics of MRS-2365 in vivo and emphasizes the importance of considering its metabolic fate. While MRS-2365 is a potent and selective P2Y1 agonist in vitro, its rapid conversion to AST-004 in vivo means that the in-organism pharmacodynamic profile may be significantly influenced or primarily driven by the metabolite's activity on different receptor systems.

Pharmacodynamic endpoints evaluated in non-human systems have included measures of pain sensitivity nih.govresearchgate.net, cognitive performance tocris.com, intracellular calcium signaling in specific cell types like astrocytes within tissue slices researchgate.netjneurosci.org, and potentially markers related to cellular proliferation, apoptosis, and differentiation in relevant animal models nih.govresearchgate.netmdpi.com. The upregulation of NTPDase1 in retinal pigment epithelial cells can also be considered a pharmacodynamic marker of MRS-2365 activity tocris.combio-techne.comrndsystems.com.

Theoretical and Computational Chemistry Applied to Ccj8j6ay9l Mrs 2365

Quantum Chemical Calculations of Electronic Properties and Reactivity of Ccj8J6AY9L (MRS-2365)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, which are fundamental to understanding their reactivity and interactions. While specific detailed quantum chemical calculations for MRS-2365 are not extensively detailed in the provided search results, the application of such methods is a standard practice in computational chemistry to understand molecular behavior at the electronic level. Services offering quantum chemistry calculations are available and can be applied to compounds like MRS-2365 to determine properties such as molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding reactivity and binding interactions. apexbt.com These calculations can provide a theoretical basis for understanding why MRS-2365 exhibits high potency and selectivity for the P2Y1 receptor.

Molecular Docking and Dynamics Simulations of this compound (MRS-2365) with its Biological Targets (e.g., P2Y1 Receptor)

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as MRS-2365, to its biological target, like the P2Y1 receptor. These methods help to elucidate the preferred binding poses, interaction energies, and the dynamic behavior of the ligand-receptor complex.

Studies have utilized molecular docking software, such as AutoDock Smina and GOLD, to analyze the binding of MRS-2365 to the P2Y1 receptor. kcl.ac.uknih.gov These docking studies aim to identify the optimal orientation and position of MRS-2365 within the receptor's binding site, particularly the orthosteric site. kcl.ac.uknih.gov The results from docking can suggest specific molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. kcl.ac.uknih.gov

Molecular dynamics simulations extend the analysis beyond static docking poses by simulating the movement of the ligand and receptor over time. These simulations can provide insights into the stability of the docked complex, conformational changes in the receptor upon ligand binding, and the dynamics of the interactions. researchgate.netnih.gov For instance, molecular dynamics simulations have been used to predict metastable intermediates in the binding process of ligands to the P2Y1 receptor, which can converge into the final bound state. researchgate.net These simulations can also help to explain differences in the effects of MRS-2365 compared to other agonists like ADP, potentially revealing distinct molecular interactions that lead to differential signaling outcomes. kcl.ac.uknih.gov

Computational experiments using modeling have been performed to gauge variations in platelet responses to different concentrations of agonists, including MRS-2365, by simulating the activation of downstream signaling pathways like RAP1-GTP. arxiv.org

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound (MRS-2365) Analogues

Drug design principles, both ligand-based and structure-based, are relevant to the study and development of analogues of this compound (MRS-2365). MRS-2365 itself is an analogue of 2-methylthio-ADP, incorporating a constrained ribose moiety (N)-methanocarba ring system to enhance potency and selectivity at the P2Y1 receptor. biocrick.comresearchgate.netnih.govnih.gov

Ligand-based drug design (LBDD) approaches utilize the knowledge of known active ligands, such as MRS-2365, to design new compounds with similar or improved properties. This can involve quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular similarity analysis. QSAR, for example, correlates structural features of a series of ligands with their biological activity to build predictive models for designing new active compounds. googleapis.comacs.org The structural modifications made to the endogenous ligand (ADP) to create MRS-2365, particularly the (N)-methanocarba modification, represent an application of LBDD principles aimed at optimizing the interaction with the P2Y1 receptor. biocrick.comresearchgate.netnih.govnih.gov

Structure-based drug design (SBDD) approaches, on the other hand, rely on the three-dimensional structure of the biological target, such as the P2Y1 receptor. With the availability of receptor structures, computational techniques like molecular docking and dynamics simulations (as discussed in Section 6.2) become central to SBDD. researchgate.netnih.govresearchgate.netebi.ac.uk SBDD allows for the rational design of analogues by analyzing the interactions of MRS-2365 within the binding site and suggesting modifications to enhance binding affinity, selectivity, or desired functional outcomes. This can involve modifying the ligand structure to form stronger interactions with key residues in the binding site or to avoid unfavorable interactions. The development of P2Y receptor ligands, including modifications at the base, sugar (as seen in MRS-2365), or phosphate (B84403) chain, exemplifies SBDD principles. researchgate.net

The combination of LBDD and SBDD has been applied to the study of purinergic receptors, integrating structural information with ligand activity data to guide the design of novel compounds. researchgate.netgoogleapis.comresearchgate.net

Cheminformatics Analysis of Chemical Space and Scaffold Diversity Relevant to this compound (MRS-2365)

Cheminformatics plays a vital role in analyzing chemical data, exploring chemical space, and understanding scaffold diversity relevant to compounds like this compound (MRS-2365). Cheminformatics tools and techniques are used to manage, analyze, and visualize chemical structures and associated data. frontiersin.org

Analysis of chemical space involves characterizing the range of possible chemical structures and properties. For MRS-2365 and its analogues, cheminformatics can be used to define and explore the relevant chemical space based on structural features, such as the adenine (B156593) base, the diphosphate (B83284) group, and the modified sugar moiety. This helps in identifying novel chemical entities that are structurally related to MRS-2365 but potentially possess improved properties.

Scaffold diversity analysis focuses on the different core structures (scaffolds) present within a set of compounds. nih.govuni-duesseldorf.dersc.org MRS-2365 is based on a modified adenine nucleotide scaffold, incorporating the (N)-methanocarba bicyclic system. biocrick.comresearchgate.netnih.govnih.gov Cheminformatics can be used to analyze the scaffold diversity within existing libraries of P2Y1 receptor ligands or to generate novel scaffolds that maintain key interaction points with the receptor while exploring new structural variations. This is crucial for expanding the chemical space and identifying novel lead compounds. nih.govrsc.org Cheminformatics approaches, often combined with artificial intelligence techniques, are increasingly used to navigate and explore chemical space for drug discovery, including the generation of new molecular structures and the prediction of their properties. frontiersin.orgdntb.gov.ua

Table 2: Key Structural Features of MRS-2365 Scaffold

| Feature | Description |

|---|---|

| Adenine base | Purine (B94841) core structure |

| (N)-methanocarba ring | Bicyclo[3.1.0]hexane sugar substitute |

| Diphosphate group | Two phosphate units linked by a phosphoanhydride bond |

| Methylthio substitution | Sulfur-containing group at the 2-position of adenine |

Cheminformatics tools can also be applied to analyze structure-activity relationships (SAR) within a series of MRS-2365 analogues, helping to identify key structural determinants of potency, selectivity, and other pharmacological properties. researchgate.net This information can then be used to guide the synthesis and testing of new compounds with a higher probability of success.

Advanced Analytical Techniques for the Study of Ccj8j6ay9l Mrs 2365

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of Ccj8J6AY9L (MRS-2365)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed for assessing the purity of this compound (MRS-2365) and quantifying its presence in samples. Purity levels of ≥98% for MRS-2365 are typically determined using HPLC. tocris.comrndsystems.combio-techne.com This chromatographic method separates components of a mixture based on their interactions with a stationary phase and a mobile phase, allowing for the identification and quantification of the target compound and any impurities. A Certificate of Analysis for MRS-2365 has shown 99.6% purity via HPLC. rndsystems.com HPLC units, such as Shimadzu Prominence or Waters Acquity systems, are utilized in conjunction with mass spectrometers for sensitive quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Comprehensive Structure Verification of this compound (MRS-2365)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive verification of the chemical structure and the determination of the conformation of this compound (MRS-2365). This technique provides detailed information about the arrangement of atoms within the molecule by analyzing the magnetic properties of atomic nuclei. NMR data is used to confirm the identity and structural integrity of MRS-2365. biocrick.com While specific NMR spectral data for MRS-2365 are not detailed in the provided search results, NMR spectroscopy is a standard method for structure elucidation in organic chemistry and is explicitly listed as a quality control method for this compound. biocrick.com The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra are particularly valuable for confirming the proposed chemical structure, including the bicyclo[3.1.0]hexane ring system and the modified purine (B94841) base.

Mass Spectrometry (MS) for Characterization and Metabolite Identification of this compound (MRS-2365) in Complex Matrices

Mass Spectrometry (MS) is crucial for the characterization of this compound (MRS-2365) and the identification of its metabolites, particularly in complex biological matrices such as plasma and blood. nih.gov MS provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and its fragments. This information is used to confirm the compound's identity and to detect and identify related substances, including metabolic products. Mass spectral data for MRS-2365 have been reported as being consistent with its structure. rndsystems.combiocrick.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the sensitive quantification of MRS-2365 and targeted metabolite scouting in in vitro and in vivo samples. nih.gov For instance, LC-MS/MS methods utilizing systems like the Shimadzu Prominence HPLC coupled with AB Sciex API4000 or API5500 mass spectrometers have been employed for these analyses. nih.gov These studies have shown that MRS-2365 undergoes rapid sequential dephosphorylation in biological matrices like human whole blood or plasma, leading to the formation of metabolites such as the nucleoside AST-004 and its corresponding 5'-monophosphate MRS2347. nih.gov Analysis is typically performed in negative ion mode for nucleotides and positive ion mode for nucleosides. nih.gov

Research Findings from MS Analysis:

| Sample Type | Incubation Time (min) | Observed Metabolites (Identified by LC-MS/MS) |

| Heparinized Human Plasma | 10 or 30 | AST-004 (nucleoside), MRS2347 (monophosphate) |

| Heparinized Human Whole Blood | 10 | AST-004 (nucleoside), MRS2347 (monophosphate) |

| Mouse Plasma | In vitro/In vivo | AST-004 (nucleoside), MRS2347 (monophosphate) |

| Mouse Blood | In vitro/In vivo | AST-004 (nucleoside), MRS2347 (monophosphate) |

| Mouse Brain | In vivo | AST-004 (nucleoside), MRS2347 (monophosphate) |

These findings highlight the utility of MS in understanding the biotransformation of MRS-2365 in biological systems. nih.gov

Pharmacokinetics and Metabolism of Ccj8j6ay9l Mrs 2365 in Preclinical Models Excluding Human Clinical Data

In Vitro Metabolic Stability and Metabolite Profiling of Ccj8J6AY9L (MRS-2365)

In vitro studies have demonstrated the rapid hydrolysis of MRS-2365. nih.govnih.govresearcher.life Incubations in mouse plasma and blood showed swift metabolism to nucleoside metabolites. nih.govnih.govresearcher.life This hydrolysis was found to be inhibited by EDTA, suggesting the involvement of ectonucleotidases which require divalent cations for their activity. nih.govnih.gov Metabolic stability studies are crucial in drug discovery to estimate a compound's half-life in vivo. bioagilytix.com Metabolite profiling helps identify the transformation products and compare metabolic pathways across different species. bioagilytix.comxenotech.com

Data on the in vitro stability of MRS-2365 in mouse plasma and blood:

| Matrix | Observation | Inhibition by EDTA |

| Mouse Plasma | Rapid hydrolysis | Yes |

| Mouse Blood | Rapid hydrolysis | Yes |

Absorption, Distribution, and Excretion (ADE) Studies of this compound (MRS-2365) in Animal Models

In vivo pharmacokinetic studies in mice following intravenous or intraperitoneal administration of MRS-2365 have revealed rapid metabolism. nih.govnih.govresearcher.life Detectable concentrations of the parent compound, MRS-2365, were not observed in plasma or brain samples in these studies. nih.gov This rapid in vivo hydrolysis indicates that MRS-2365 acts as a prodrug. nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.netresearcher.lifenih.gov The primary metabolite identified is the nucleoside AST-004 (MRS4322). nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.netnih.gov Studies on the pharmacokinetics of the metabolite AST-004 were also conducted, with concentrations determined in plasma and brain samples at various time points post-dose. nih.gov Understanding absorption, distribution, metabolism, and excretion (ADME) is a significant aspect of preclinical drug development. frontiersin.orgescholarship.org Urinary excretion of unchanged drug in animal models can provide insights into metabolism. escholarship.org

Pharmacokinetic Modeling and Simulation for this compound (MRS-2365) in Non-Human Systems

While specific detailed pharmacokinetic modeling and simulation parameters for MRS-2365 in non-human systems were not extensively detailed in the search results beyond the observation of rapid metabolism and prodrug behavior nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.netresearcher.lifenih.gov, the rapid and complete conversion to AST-004 in vivo in mice biorxiv.orgresearchgate.netnih.gov suggests a pharmacokinetic profile dominated by the formation and disposition of the metabolite rather than the parent compound. Pharmacokinetic modeling is essential for understanding drug behavior in biological systems and can involve analyzing concentration-time profiles. frontiersin.orgnih.govbjmu.edu.cn Advanced modeling techniques are considered essential for compounds with unique pharmacokinetic profiles, such as some complex molecules. drugdiscoverytrends.com

Biodistribution and Target Engagement of this compound (MRS-2365) in Vivo Preclinical Studies

In vivo studies in mice assessed the pharmacokinetics of MRS-2365 in both plasma and brain tissue. nih.gov However, as noted, the parent compound was rapidly metabolized, and detectable levels were not observed in these tissues. nih.gov The cerebroprotective effects observed with MRS-2365 treatment in murine models of traumatic brain injury and stroke have been attributed to the activity of its nucleoside metabolite, AST-004, rather than direct P2Y1 receptor activation by MRS-2365 itself. nih.govbiorxiv.orgnih.govnih.gov AST-004 has shown affinity for adenosine (B11128) receptors, particularly A1 and A3 receptors, and its cerebroprotective effects are thought to be mediated through astrocyte energy metabolism. nih.govbiorxiv.orgnih.govnih.gov Target engagement is a critical aspect of preclinical evaluation, confirming that a compound interacts with its intended target in vivo. drugdiscoverytrends.comresearchgate.netnih.gov In the case of MRS-2365, the observed in vivo effects appear to be mediated by the downstream metabolite engaging adenosine receptors. nih.govbiorxiv.orgnih.govnih.gov

Research Applications and Utility of Ccj8j6ay9l Mrs 2365 As a Pharmacological Tool

Ccj8J6AY9L (MRS-2365) as a Selective Chemical Probe for P2Y1 Receptor Studies

MRS-2365 is widely recognized as a highly potent and selective agonist for the P2Y1 receptor. Research has demonstrated its high potency with an EC50 value reported to be as low as 0.4 nM. tocris.combio-techne.comfishersci.com This high potency allows for the activation of P2Y1 receptors at very low concentrations. Crucially, MRS-2365 exhibits negligible or very low agonist activity at other related receptors, such as P2Y12 and P2Y13, even at concentrations up to 1 μM. tocris.combio-techne.comfishersci.com This distinct selectivity profile makes MRS-2365 an indispensable tool for researchers aiming to specifically investigate the functions and signaling pathways mediated by the P2Y1 receptor without significantly activating other ADP-sensitive P2Y subtypes.

The selective nature of MRS-2365 has been instrumental in differentiating P2Y1-mediated responses from those involving other purinergic receptors. For instance, studies on human platelets have utilized MRS-2365 to selectively activate the P2Y1 receptor, allowing for the discrete examination of its actions, such as inducing shape change, which is known to be a consequence of Gq-dependent signaling. nih.gov This contrasts with the sustained aggregation response observed with agonists that activate both P2Y1 and P2Y12 receptors. nih.gov The development and use of MRS-2365, alongside selective antagonists like MRS2179 and MRS2500, have significantly contributed to resolving the distinct signaling events mediated by P2Y1 and P2Y12 receptors in platelets. nih.gov

The following table summarizes the activity profile of MRS-2365 at different P2Y receptor subtypes:

| Receptor Subtype | Activity | EC50/Activity at 1 μM | Reference |

| P2Y1 | Highly potent agonist | 0.4 nM | tocris.combio-techne.comfishersci.com |

| P2Y12 | No activity | No activity | tocris.combio-techne.comfishersci.com |

| P2Y13 | Very low agonist activity | Very low activity (at concentrations up to 1 μM) | tocris.combio-techne.comfishersci.com |

Application of this compound (MRS-2365) in Ion Channel and Peptide Research

MRS-2365 has found application in research investigating the modulation of ion channels, particularly in the context of purinergic signaling in neurons. Studies have shown that activation of endogenous and expressed P2Y1 receptors by agonists like MRS-2365 can lead to the inhibition of certain ion channels, such as M-type potassium channels (Kv7 channels) and Ca2+ channels, in sympathetic neurons. researchgate.net Research utilizing MRS-2365 has helped to demonstrate that P2Y1 receptors can control Kv7 channels independently of other receptors like P2Y6. researchgate.net

Furthermore, investigations into the role of scaffold proteins, such as NHERF2, in coupling P2Y1 receptors to different ion channels in neurons have employed MRS-2365 as a tool. researchgate.net These studies have shown that NHERF2 can influence the coupling of P2Y1 receptors to Ca2+ channels but not necessarily to M channels. researchgate.net The use of MRS-2365 in these contexts allows researchers to probe the specific interactions and functional consequences of P2Y1 receptor activation on neuronal excitability and ion channel function.

While the primary focus of MRS-2365 research is on purinergic receptors, its application in studies involving ion channels highlights its utility as a tool for dissecting complex signaling networks where purinergic signaling intersects with ion channel activity. Although not directly a peptide itself, MRS-2365 is used in research alongside studies that may involve peptides that also modulate neuronal activity or signaling pathways influenced by P2Y1 receptors and associated ion channels.

Use of this compound (MRS-2365) in Investigating Purinergic Signaling Pathways

The selective agonism of MRS-2365 at the P2Y1 receptor makes it a crucial tool for dissecting the roles of this specific receptor within broader purinergic signaling pathways in various physiological and pathological contexts. Researchers have employed MRS-2365 to study P2Y1 receptor-mediated signaling in a diverse range of cell types and tissues.

Examples of its application include:

Platelets: As mentioned earlier, MRS-2365 is used to isolate the P2Y1 receptor's contribution to platelet activation and aggregation, distinguishing it from the effects of P2Y12 receptor activation. nih.gov

Podocytes: Studies on freshly isolated rat glomeruli have used MRS-2365 to characterize the P2 receptor profile in podocytes, concluding that P2Y1 receptor signaling is a predominant purinergic pathway in these cells. biocrick.com

Retinal Pigment Epithelial Cells: MRS-2365 has been utilized to demonstrate that stimulation of the P2Y1 receptor up-regulates nucleoside-triphosphate diphosphohydrolase-1 (NTPDase1) in human retinal pigment epithelial cells. biocrick.com

Cochlear Supporting Cells: Research investigating purinergic signaling in the cochlea has used MRS-2365 to show that P2Y1 signaling is required for spontaneous activity in inner supporting cells (ISCs) and inner hair cells (IHCs). elifesciences.org

Gastric Cancer Cells: MRS-2365 has been applied to analyze the involvement of the P2Y1 receptor in cell death and growth in gastric cancer cell lines, indicating that activation of P2Y1 by MRS-2365 can induce apoptosis and inhibit cell proliferation. researchgate.net

Cardiac Fibroblasts: MRS-2365 has been used to investigate the role of P2Y1R in the activation of cardiac fibroblasts stimulated by TGF-β1, showing that MRS-2365 treatment can alleviate this activation. nih.gov

Traumatic Brain Injury: In preclinical mouse models of traumatic brain injury, MRS-2365 has been explored for its effects on post-traumatic seizures, suggesting a potential role for targeting P2Y1 receptors in this context. aesnet.org

These examples highlight the versatility of MRS-2365 as a research tool to probe the specific functions of the P2Y1 receptor in diverse cellular processes and disease models, contributing to a better understanding of the complexities of purinergic signaling pathways.

This compound (MRS-2365) in the Development of Other Research Reagents and Assays

The well-defined selectivity and potency of MRS-2365 at the P2Y1 receptor make it a valuable reference compound and tool in the development and validation of other research reagents and assays aimed at studying this receptor. As a selective agonist, MRS-2365 is used in various in vitro assays to confirm the presence and functional activity of P2Y1 receptors.

For example, MRS-2365 trisodium (B8492382) has been used as an agonist in functional assays such as [35S]GTPγS binding assays and β-arrestin 2 recruitment assays, which are standard methods for evaluating GPCR activation and signaling. chemscene.com By using MRS-2365 in these assays, researchers can specifically measure P2Y1 receptor-mediated G protein activation and β-arrestin recruitment, aiding in the characterization of receptor function and the screening of potential P2Y1 receptor modulators.

The use of MRS-2365 as a standard P2Y1 agonist also facilitates the development and validation of novel P2Y1 receptor ligands, including both agonists and antagonists. Researchers can compare the activity and selectivity profiles of new compounds against that of MRS-2365 to assess their potential as pharmacological tools or therapeutic leads targeting the P2Y1 receptor. Its established properties contribute to the reliability and reproducibility of assays designed to study P2Y1 receptor pharmacology.

| Assay Type | Application of MRS-2365 | Reference |

| [35S]GTPγS Binding | Measuring P2Y1 receptor-mediated G protein activation | chemscene.com |

| β-arrestin 2 Recruitment | Measuring P2Y1 receptor-mediated β-arrestin recruitment | chemscene.com |

| Functional Cell-Based Assays | Confirming P2Y1 receptor presence and activity | nih.govelifesciences.org |

| Ligand Screening | Reference compound for evaluating new P2Y1 modulators | - |

Future Directions and Unanswered Questions in Ccj8j6ay9l Mrs 2365 Research

Elucidating Novel Biological Roles of P2Y1 Receptor via Ccj8J6AY9L (MRS-2365)

While MRS-2365 has been instrumental in identifying established roles of the P2Y1 receptor, such as its involvement in platelet shape change and aggregation, its application can be extended to uncover novel biological functions. The selective nature of MRS-2365 allows researchers to specifically activate P2Y1 receptors in complex biological systems and observe the downstream effects, thereby potentially revealing previously unknown roles of this receptor in various tissues and organs. For instance, studies using MRS-2365 in astrocytes have demonstrated its ability to induce calcium signals, highlighting the importance of P2Y1 receptors in glial cell function. nih.gov Similarly, research in pancreatic beta cells has shown that MRS-2365 stimulation impacts insulin (B600854) secretion, suggesting a role for P2Y1 in glucose homeostasis. nih.gov

A significant unanswered question revolves around the in vivo activity and metabolism of MRS-2365. Recent research indicates that MRS-2365 undergoes rapid metabolism in vivo, primarily to a nucleoside metabolite (AST-004) which exhibits activity at adenosine (B11128) receptors, particularly A1 and A3 receptors. nih.govresearchgate.net This finding raises a critical question about the interpretation of previous in vivo studies using MRS-2365, as observed effects might be attributed, at least in part, to the activity of its metabolite rather than selective P2Y1 receptor activation. Future research must focus on carefully dissecting the effects of MRS-2365 from those of its metabolites in vivo to accurately attribute biological roles to P2Y1 receptor activation. This necessitates studies employing metabolically stable analogues or conditional knockout models to confirm P2Y1-specific effects.

Exploration of Allosteric Modulation and Biased Agonism with this compound (MRS-2365)

The P2Y1 receptor, as a G protein-coupled receptor (GPCR), is subject to complex regulation, including allosteric modulation and biased agonism. While MRS-2365 is characterized as an orthosteric agonist binding to the primary ligand-binding site, future research can explore how allosteric modulators might influence the binding or efficacy of MRS-2365. Investigating the effects of known or newly discovered allosteric modulators on MRS-2365-induced P2Y1 receptor activation could provide valuable insights into the conformational dynamics of the receptor and the potential for fine-tuning P2Y1 signaling. nih.govacs.org

Furthermore, the concept of biased agonism, where different agonists preferentially activate distinct downstream signaling pathways upon binding to the same receptor, is an emerging area in GPCR pharmacology. Studies comparing the functional outcomes of MRS-2365 with other P2Y1 receptor agonists have suggested the possibility of biased signaling at the P2Y1 receptor. nih.govkcl.ac.uk For example, MRS-2365 has been shown to induce platelet chemotaxis more effectively than ADP, despite both being P2Y1 agonists. kcl.ac.uk Future research should aim to systematically investigate the potential for biased agonism with MRS-2365 using a range of functional assays that report on different signaling pathways, such as Gq coupling, beta-arrestin recruitment, and downstream effector activation. Understanding the biased signaling profile of MRS-2365 could have implications for its use as a tool to selectively activate specific P2Y1-mediated pathways and for the design of novel biased agonists with desired therapeutic profiles.

Integration of this compound (MRS-2365) Research with Systems Biology and Omics Approaches

Integrating research on this compound (MRS-2365) with systems biology and omics approaches holds significant potential for a more holistic understanding of P2Y1 receptor function in health and disease. Techniques such as transcriptomics, proteomics, and metabolomics can be employed to investigate the global cellular responses to selective P2Y1 receptor activation by MRS-2365 in different cell types or under various physiological and pathological conditions.

For instance, genomics approaches have already provided insights into the role of P2RY1 (the gene encoding the P2Y1 receptor) in conditions like type 2 diabetes, and studies using MRS-2365 have explored the functional consequences of genetic variants of P2RY1 on insulin secretion. nih.gov Future studies could utilize RNA sequencing or mass spectrometry-based proteomics following MRS-2365 stimulation to identify the complete set of genes, proteins, or metabolites that are altered in response to P2Y1 activation in specific cellular contexts. This systems-level perspective can reveal complex signaling networks and identify novel pathways regulated by the P2Y1 receptor, providing a broader understanding beyond single-pathway analysis. Such integrated approaches can also help identify biomarkers of P2Y1 activity or predict the responsiveness of individuals to P2Y1-targeted interventions.

Development of Advanced Methodologies for Studying Complex this compound (MRS-2365) Interactions

Studying the complex interactions of this compound (MRS-2365) with the P2Y1 receptor and its downstream effectors requires advanced methodologies. While traditional methods like calcium mobilization assays, GTPγS binding assays, and beta-arrestin recruitment assays have been valuable medchemexpress.comnih.govnih.govnih.govchemscene.com, future research will benefit from the application and development of more sophisticated techniques.

Techniques such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) can provide real-time information about receptor conformational changes, protein-protein interactions, and the spatiotemporal dynamics of signaling events initiated by MRS-2365. Super-resolution microscopy could be employed to visualize the precise localization and trafficking of P2Y1 receptors upon activation by MRS-2365. Furthermore, developing advanced biosensors for detecting downstream signaling molecules with high sensitivity and spatial resolution will be crucial for fully unraveling the intricacies of P2Y1-mediated responses. Given the challenges posed by the in vivo metabolism of MRS-2365, developing methodologies for real-time monitoring of the compound and its metabolites in living systems, perhaps using advanced imaging techniques or in vivo biosensors, represents a significant future direction.

Expanding the Chemical Space and Structural Diversity of this compound (MRS-2365) Analogues

While MRS-2365 is a highly selective P2Y1 agonist, there is a continuous need to expand the chemical space and structural diversity of P2Y1 receptor ligands. This involves the design and synthesis of novel analogues of MRS-2365 or entirely new chemical scaffolds that can modulate P2Y1 receptor activity. The rationale for this expansion includes the potential to develop ligands with improved pharmacological properties, such as enhanced potency, greater metabolic stability (addressing the issues observed with MRS-2365 metabolism), different biased signaling profiles, or allosteric modulatory capabilities. news-medical.netnih.gov

Q & A

Q. Table 1: Key Steps for Contradiction Analysis in this compound Research

Q. Table 2: Checklist for Reproducible Synthesis of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.